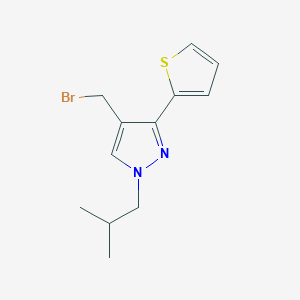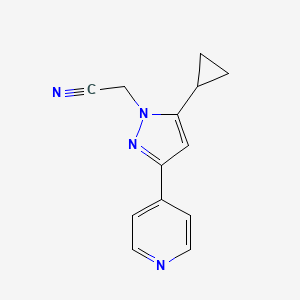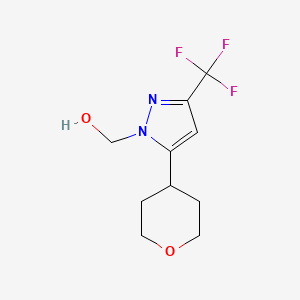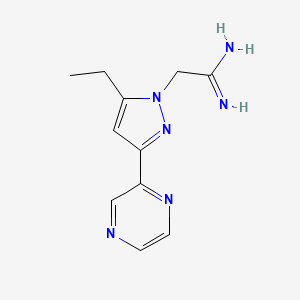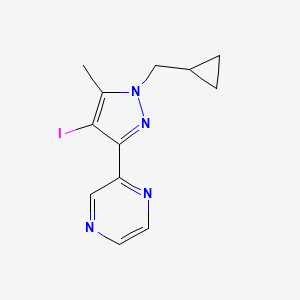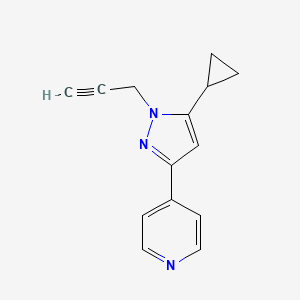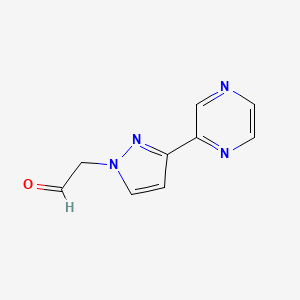
tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate” is a complex organic compound. It’s closely related to “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate”, which has a molecular weight of 201.27 . This compound is typically stored at ambient temperature and is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . Its monoisotopic mass is 201.136490 Da .Physical And Chemical Properties Analysis
“tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 201.27 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Due to the presence of the piperazine ring and its conformational flexibility, it can be used to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide spectrum of biological activities, making the tert-butyl compound a valuable intermediate in drug discovery .
Antibacterial and Antifungal Applications
The tert-butyl compound has been evaluated for its antibacterial and antifungal activities. It exhibits moderate activity against several microorganisms, which could be attributed to the polar nitrogen atoms in the piperazine ring enhancing favorable interactions with macromolecules .
Anticancer Research
Compounds derived from the tert-butyl compound have shown potential in anticancer research. The ability to modify the piperazine ring allows for the development of compounds that can interact with cancer cells and potentially inhibit their growth .
Antiparasitic Activity
The structural flexibility and modifiability of the tert-butyl compound make it suitable for creating compounds with antiparasitic properties. This application is crucial in the development of treatments for parasitic infections .
Antihistamine and Antidepressive Effects
Derivatives of the tert-butyl compound have been studied for their antihistamine and antidepressive activities. The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery for these purposes .
Crystallography and Structural Analysis
The tert-butyl compound has been characterized by single crystal X-ray diffraction analysis. This application is vital for understanding the molecular structure and intermolecular interactions, which are essential for the rational design of new drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[[4-(hydroxymethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,11,18H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUGPDTHORFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





